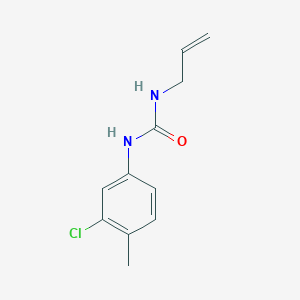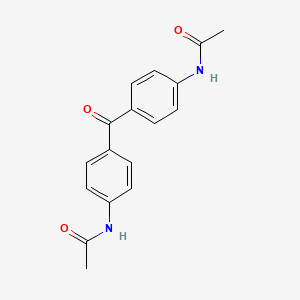
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a useful research compound. Its molecular formula is C26H25ClP+ and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Industrial Production Methods
On an industrial scale, the synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride follows a similar route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts[][1].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonium salts and other phosphorus-containing compounds[][1].
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide: Similar in structure but contains an iodine atom instead of chlorine.
(2-Methylbenzyl)triphenylphosphonium chloride: Another phosphonium salt with a similar structure but different substituents[][1].
Uniqueness
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to its specific combination of a methylphenyl group and triphenylphosphonium core, which imparts distinct chemical properties and reactivity. Its ability to form stable phosphonium salts and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and research.
Propriétés
Formule moléculaire |
C26H25ClP+ |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(2-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1; |
Clé InChI |
RDHRQYBAQXBTNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)






